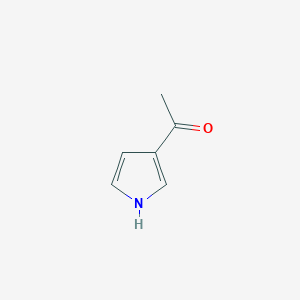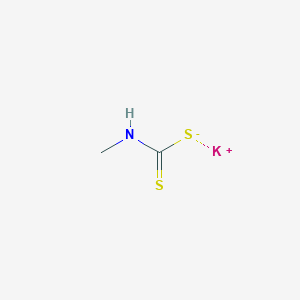
2,4-Di-tert-pentylphenol
Descripción general
Descripción
2,4-Di-tert-pentylphenol is a chemical compound with the molecular formula C16H26O . It is often a major component of volatile or essential oils and exhibits potent toxicity against almost all testing organisms . It is also used as a UV stabilizer, with phenolic groups facilitating the absorption of UV light .
Synthesis Analysis
2,4-Di-tert-butylphenol (2,4-DTBP) was produced by alkylation of phenol and tert-butyl alcohol with mesoporous molecular sieves containing tungstophosphoric acid (TPA-SBA-15) as catalysts that were directly synthesized by the sol-gel technique .
Molecular Structure Analysis
The molecular structure of 2,4-Di-tert-pentylphenol is characterized by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . The isolation and purification of 2,4-DTBP were accomplished using HPLC, and its structure was characterized as C14H22O through 1H NMR analysis .
Chemical Reactions Analysis
2,4-Di-tert-pentylphenol has a pKa value of 6.8 and a higher degree of lipophilicity, which may prove to be a stronger uncoupler of oxidative phosphorylation than 2,4-dinitrophenol (pKa = 4.09) due to the expected enhancement of passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .
Physical And Chemical Properties Analysis
2,4-Di-tert-pentylphenol is a clear yellow liquid after melting . More detailed physical and chemical properties can be found in the ECHA database .
Aplicaciones Científicas De Investigación
Antifungal and Antioxidant Properties
2,4-Di-tert-pentylphenol (2,4-DTBP) has been identified as a bioactive compound with antifungal and antioxidant properties . It has been successfully extracted from the Plumbago zeylanica plant using Ethyl acetate . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
Stabilizing Agent
2,4-DTBP’s ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Cancer Research
2,4-DTBP has shown effectiveness against cancer cells . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Neurodegenerative Diseases
Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Properties
In addition to its antifungal properties, 2,4-DTBP also has antibacterial properties that have been the subject of investigation .
Insect Odorant Receptors
2,4-DTBP has been identified as a novel agonist for insect odorant receptors . This molecular-level analysis provides the basis for novel strategies to minimize pest damage . DTBP, with its specific binding to the Orco subunit, shows promise as a potential pest controller that can exclusively target insects .
Raw Material for Phosphite Anti-oxidants
2,4-Di-tert-butylphenol is a raw material for phosphite anti-oxidants . The antioxidants are primarily used in the manufacture of polyolefins .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-bis(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJWKURWRGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026974 | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000841 [mmHg] | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Di-tert-pentylphenol | |
CAS RN |
120-95-6 | |
| Record name | 2,4-Di-tert-amylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DI-TERT-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DI-T-PENTYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental concern associated with 2,4-Di-tert-pentylphenol?
A: 2,4-Di-tert-pentylphenol is a sediment-bound pollutant primarily originating from industrial discharge. Research has identified a single point source on the Trenton Channel of the Detroit River as a major contributor to this contamination. [] This contamination poses a risk to aquatic life, as evidenced by the detection of 2,4-Di-tert-pentylphenol in carp from the Detroit River. [] The compound's presence in fish suggests bioaccumulation potential and raises concerns about potential impacts on the food web.
Q2: How widespread is 2,4-Di-tert-pentylphenol contamination in the Great Lakes region?
A: Studies indicate that 2,4-Di-tert-pentylphenol contamination extends beyond the Detroit River. Sediment analysis from Lake Erie revealed the presence of this compound throughout the lake, with deposition dating back to the mid-1930s. [] This widespread distribution highlights the compound's persistence and ability to be transported over significant distances, underscoring the need for effective pollution control and remediation strategies.
Q3: How do researchers track the historical spread of 2,4-Di-tert-pentylphenol contamination?
A: Scientists utilize sediment core analysis to track the historical deposition of 2,4-Di-tert-pentylphenol. By dating different layers within sediment cores collected from affected areas like Lake Erie, researchers can pinpoint the timeframe of peak contamination and understand the long-term trends of this pollutant's presence in the environment. [] This information is crucial for evaluating the effectiveness of pollution control measures implemented over time.
Q4: Beyond sediment, are there other environmental compartments impacted by 2,4-Di-tert-pentylphenol?
A: Research demonstrates that 2,4-Di-tert-pentylphenol not only contaminates sediments but is also taken up by aquatic organisms. Analysis of carp from the Detroit River revealed significant concentrations of this compound, with levels in one fish sample reaching approximately 140 ppm. [] This finding raises concerns about biomagnification, where the concentration of the pollutant increases as it moves up the food chain, potentially posing risks to humans and wildlife consuming contaminated fish.
Q5: What analytical techniques are used to identify and quantify 2,4-Di-tert-pentylphenol?
A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method employed to identify and quantify 2,4-Di-tert-pentylphenol in environmental and biological samples. [, ] This technique is highly sensitive and specific, allowing researchers to detect trace amounts of the compound in complex matrices like sediment and fish tissue. For analysis in suspended solids, derivatization with pentafluorobenzyl bromide (PFBBr) to form PFB ether derivatives is employed before GC-MS analysis. []
Q6: What other alkylphenols are found alongside 2,4-Di-tert-pentylphenol in environmental samples?
A: Research has identified several other tertiary alkylphenols coexisting with 2,4-Di-tert-pentylphenol in environmental samples. These include tert-pentylphenols, tert-butyl-tert-pentylphenols, a di-tert-pentylphenol, and a tri-tert-pentylphenol, as well as eight chlorinated derivatives of these compounds. [] The presence of multiple alkylphenols suggests a common source of contamination, likely originating from industrial processes involving these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)









